3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide
Description
3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide is an organic compound with a complex structure that includes a cyclohexylsulfamoyl group attached to a phenyl ring, which is further connected to a propylpropanamide chain
Properties
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-2-14-19-18(21)13-10-15-8-11-17(12-9-15)24(22,23)20-16-6-4-3-5-7-16/h8-9,11-12,16,20H,2-7,10,13-14H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZLOSCTYVQSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide typically involves multiple steps:
Formation of the Cyclohexylsulfamoyl Group: This step involves the reaction of cyclohexylamine with a sulfonyl chloride to form the cyclohexylsulfamoyl group.
Attachment to the Phenyl Ring: The cyclohexylsulfamoyl group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Formation of the Propylpropanamide Chain: The final step involves the reaction of the substituted phenyl compound with propylamine under appropriate conditions to form the propylpropanamide chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(cyclohexylsulfamoyl)phenyl]propanoic acid
- Cyclohexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate
Uniqueness
3-[4-(cyclohexylsulfamoyl)phenyl]-N-propylpropanamide is unique due to its specific structural features, such as the combination of the cyclohexylsulfamoyl group with the propylpropanamide chain. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
